![molecular formula C10H13NO4P+ B14280114 ({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium CAS No. 154370-37-3](/img/structure/B14280114.png)
({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains both a phosphorus atom and a carbonyl group, making it interesting for various applications.
- The compound’s systematic name reflects its substituents: the benzyloxy carbonyl group, the amino methyl group, and the hydroxymethyl group attached to the phosphorus center.
({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In biological systems, it may interact with enzymes, receptors, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s properties and applications continue to be explored, and ongoing research may reveal additional insights
Properties
CAS No. |
154370-37-3 |
|---|---|
Molecular Formula |
C10H13NO4P+ |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
hydroxymethyl-oxo-(phenylmethoxycarbonylaminomethyl)phosphanium |
InChI |
InChI=1S/C10H12NO4P/c12-8-16(14)7-11-10(13)15-6-9-4-2-1-3-5-9/h1-5,12H,6-8H2/p+1 |
InChI Key |
BAAZCCRTLQUFGP-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC[P+](=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)

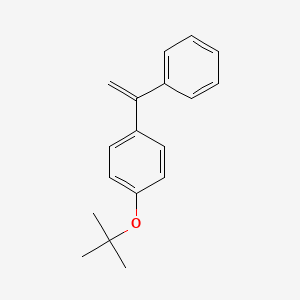

![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
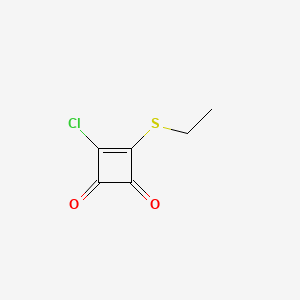
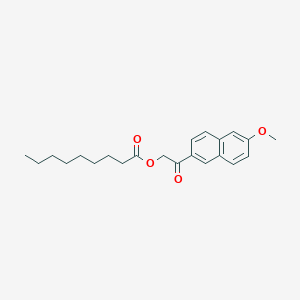
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)
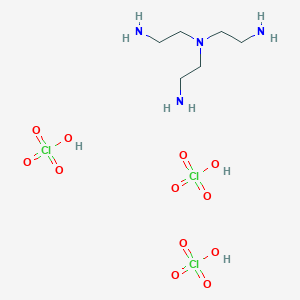
![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)
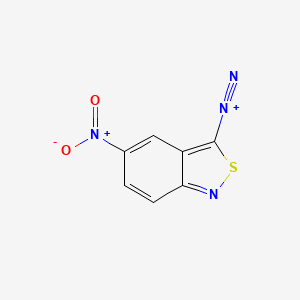

![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
